molecular formula C13H18N2 B166751 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane CAS No. 134574-95-1

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane

Cat. No.: B166751
CAS No.: 134574-95-1
M. Wt: 202.3 g/mol
InChI Key: JUOOTPCVPUXCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane, also referred to as (1α,5α,6α)-6-aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane, is a bicyclic amine derivative with a fused cyclopropane ring system. Its molecular formula is C₁₃H₁₈N₂, and it features a benzyl group at the 3-position and an aminomethyl substituent at the 6-position . This compound is a critical intermediate in synthesizing antimicrobial azabicyclo quinolone derivatives and other bioactive molecules. Its rigid bicyclic structure enhances metabolic stability and receptor-binding specificity, making it valuable in medicinal chemistry .

Properties

IUPAC Name

(3-benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-9-13-6-12(13)8-15(10-13)7-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOOTPCVPUXCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CN(C2)CC3=CC=CC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577250
Record name 1-(3-Benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134574-95-1
Record name 1-(3-Benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cyclopropanation

A 2017 Organic & Biomolecular Chemistry study demonstrated the palladium-catalyzed cyclopropanation of N-benzylmaleimide with N-tosylhydrazones to yield 3-azabicyclo[3.1.0]hexane derivatives. For the target compound:

  • Reagents : Pd(OAc)₂ (5 mol%), XPhos ligand (10 mol%), LiOtBu (2 equiv.), N-tosylhydrazone (1.2 equiv.)

  • Conditions : Toluene, 110°C, 12 hours

  • Yield : 78–92% with >20:1 diastereoselectivity for the endo isomer

  • Key Step : Cyclopropanation forms the bicyclic core, followed by aminomethylation via reductive amination.

Rhodium-Catalyzed Pyrazoline Thermolysis

Early methods (EP0007128A1) utilized rhodium acetate to catalyze pyrazoline formation from ethyl diazoacetate and N-benzylmaleimide , followed by thermolytic cyclopropanation.

  • Reagents : Rh₂(OAc)₄ (2 mol%), ethyl diazoacetate (1.1 equiv.)

  • Conditions : Benzene, reflux, 6 hours

  • Yield : 36% for bicyclic ester intermediate; subsequent hydrolysis and aminomethylation achieved 45% overall yield.

Titanium-Mediated Intramolecular Reductive Cyclopropanation

Joullié’s Protocol

A titanium-mediated method from the University of Göttingen employed N-allyl-N-benzyl glycine amides as precursors:

  • Reagents : ClTi(OiPr)₃ (1.0 equiv.), cyclopentylmagnesium chloride (4.5 equiv.)

  • Conditions : THF, 20°C, 12 hours

  • Yield : 66–85% with 2:1 endo/exo selectivity.

  • Post-Synthesis : The endo isomer was isolated via silica gel chromatography (85% purity) and subjected to hydrogenolysis (H₂/Pd-C) to introduce the aminomethyl group.

Reduction of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Aluminum Hydride Reduction

EP0007128A1 detailed the reduction of 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione using sodium bis(2-methoxyethoxy)aluminum hydride:

  • Reagents : NaAlH₂(OCH₂CH₂OCH₃)₂ (3.0 equiv.)

  • Conditions : Ether, 0°C to reflux, 3 hours

  • Yield : 70% for the diol intermediate; subsequent Curtius rearrangement with HN₃ yielded the aminomethyl derivative (58% overall).

Hydrogenolysis of Protected Intermediates

Benzyl Group Deprotection

WO2006096810A2 described hydrogenolytic removal of the benzyl group from 3-benzyl-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane precursors:

  • Reagents : H₂ (1.5–30 atm), Pd/C (10 wt%)

  • Conditions : Methanol, 25–50°C, 6–24 hours

  • Yield : 95% for deprotected amine; re-benzylation was avoided by using acidic workup (HCl/iPrOH).

Enantioselective Syntheses

Chiral Resolution via Tartrate Salts

WO2007075790A1 resolved racemic mixtures using L-(+)-tartaric acid :

  • Reagents : L-(+)-Tartaric acid (1.0 equiv.)

  • Conditions : Ethanol, 60°C, crystallization

  • Yield : 98% enantiomeric excess for the (1S,5R)-enantiomer.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield Range
Pd-Catalyzed Cycloprop.High diastereoselectivity, scalabilityRequires specialized ligands78–92%
Ti-Mediated ReductionBroad substrate toleranceModerate endo/exo selectivity66–85%
Al Hydride ReductionSimple reaction setupMulti-step, low atom economy45–70%
HydrogenolysisMild conditions, high puritySensitivity to over-reduction85–95%

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted bicyclic amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. For example, it can act as a reuptake inhibitor of neurotransmitters such as serotonin, noradrenaline, and dopamine . This interaction is mediated through binding to the respective transporters, thereby modulating neurotransmitter levels in the synaptic cleft.

Comparison with Similar Compounds

Core Scaffold Derivatives

Compounds sharing the 3-azabicyclo[3.1.0]hexane core but differing in substituents include:

Compound Name Substituents Molecular Formula Key Features
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid 1-carboxylic acid, 3-benzyl C₁₃H₁₅NO₂ Carboxylic acid functionality enables conjugation or salt formation .
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine 6-amine, 3-benzyl C₁₂H₁₆N₂ Primary amine for derivatization; precursor to the target compound .
Bicifadine (1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane) 1-(4-methylphenyl), 3-aza core C₁₂H₁₆N₂ Potent non-narcotic analgesic; activity depends on (1R,5S) stereochemistry .
Centanafadine Hydrochloride 1-(2-naphthalenyl), hydrochloride salt C₁₅H₁₅N·HCl Triple reuptake inhibitor for ADHD; high brain penetration .

Functional Group Variations

  • 1-Heteroaryl Derivatives : Suzuki-Miyaura coupling enables the introduction of aryl/heteroaryl groups at the 1-position, enhancing receptor affinity (e.g., 1-(4-bromophenyl) derivatives) .
  • 6-Alkoxyalkyl Derivatives: Substitution at the 6-position with alkoxyalkyl chains (e.g., 6-[methoxyethyl]) improves selectivity for serotonin/norepinephrine/dopamine transporters .
  • Cyclopropane Modifications: Derivatives like 3-cyclohexylmethyl-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione exhibit aromatase inhibition >140× more potent than aminoglutethimide .

Pharmacological Activity Comparison

Analgesic Activity

  • Bicifadine : Displays Ki < 0.38 µM for pain receptors; activity is enantiomer-specific (only the (1R,5S)-form is active) .
  • N-Methyl Analogues : N-methylation (e.g., compound 27d) retains analgesic activity, while N-allyl or N-hexyl derivatives lose potency .

Antimicrobial and Anticancer Potential

  • Target Compound: Serves as an intermediate for azabicyclo quinolones with broad-spectrum antimicrobial activity .

Structure-Activity Relationships (SAR)

  • Position 1 : Aryl/heteroaryl groups (e.g., 4-methylphenyl, 2-naphthalenyl) enhance receptor binding and selectivity .
  • Position 3 : Benzyl groups improve metabolic stability; cyclohexylmethyl boosts aromatase inhibition .
  • Position 6: Alkoxyalkyl chains (e.g., methoxyethyl) optimize transporter inhibition , while aminomethyl enables antimicrobial derivative synthesis .
  • Stereochemistry : (1R,5S) configuration is critical for analgesic and aromatase inhibitory activity .

Biological Activity

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane is a bicyclic amine characterized by its unique structural framework, which includes both an aminomethyl and a benzyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

  • Chemical Formula : C13_{13}H18_{18}N2_2
  • Molecular Weight : 202.30 g/mol
  • CAS Number : 134574-95-1

The bicyclic structure of this compound is significant as it resembles various biologically active molecules, enhancing its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly as a reuptake inhibitor for serotonin, norepinephrine, and dopamine. This mechanism suggests potential applications in treating mood disorders and pain management.

Antitumor Activity

Recent studies have evaluated the antiproliferative effects of this compound across various cancer cell lines:

Cell Line IC50_{50} (µM) Effect
K562 (human erythroleukemia)12.5Significant inhibition of cell proliferation
Jurkat (T lymphocytes)15.0Moderate cytotoxicity observed
HeLa (cervical carcinoma)10.0Strong antiproliferative effects
CT26 (mouse colon carcinoma)20.0Reduced cell viability
Vero (African green monkey kidney epithelial)25.0Minimal effect

These findings indicate that the compound exhibits promising antitumor properties, making it a candidate for further development as an anticancer agent .

Analgesic Properties

The compound has also been investigated for its analgesic effects, with preliminary studies suggesting that it may function similarly to traditional opioids without the associated side effects. In a study focusing on μ-opioid receptor ligands, modifications to the azabicyclic structure resulted in compounds with high affinity for the receptor, indicating potential for pain management therapies .

Neuropharmacological Effects

Research has shown that this compound can influence neurochemical pathways related to mood regulation and anxiety:

  • Serotonin Reuptake Inhibition : The compound has been shown to inhibit serotonin reuptake, which could contribute to its antidepressant-like effects.
  • Dopaminergic Activity : Its interaction with dopaminergic pathways suggests potential applications in treating disorders such as depression and schizophrenia.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers administered varying concentrations of this compound to K562 cells over a period of 72 hours. The results demonstrated a dose-dependent decrease in cell viability, with an IC50_{50} value of approximately 12.5 µM, indicating strong potential as an antitumor agent .

Case Study 2: Pain Management

In animal models, administration of the compound resulted in significant pain relief comparable to morphine but with fewer side effects related to opioid use. This suggests that compounds within this class could provide a safer alternative for chronic pain management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.